molecular formula C15H21NO4 B13397484 2-Amino-8-oxo-8-phenylmethoxyoctanoic acid

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid

Cat. No.: B13397484
M. Wt: 279.33 g/mol
InChI Key: LHSQENYNJGOZKR-UHFFFAOYSA-N
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Description

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid is a complex organic compound with a unique structure that includes an amino group, a ketone group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-oxo-8-phenylmethoxyoctanoic acid can be achieved through several methods. One common approach involves the homolytic homologation of protected amino acids. For example, the compound can be synthesized from protected 2-amino-5-iodopentanoic acid through a series of reactions that introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of advanced catalytic processes and continuous flow reactors may be employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-oxo-8-phenylmethoxyoctanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biological studies.

Properties

IUPAC Name

2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQENYNJGOZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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